molecular formula C18H14ClNO2 B1273405 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid CAS No. 897559-96-5

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid

Cat. No. B1273405
M. Wt: 311.8 g/mol
InChI Key: XIDXIZSQZHZIAH-UHFFFAOYSA-N
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Description

Quinoline derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound of interest, 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid, is structurally related to various quinoline derivatives that have been synthesized and studied for their potential applications in drug development and other chemical processes.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, halogenation, and functional group transformations. For instance, an unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was achieved through a Friedländer reaction, which is a common method for constructing quinoline cores . Additionally, a general one-pot synthesis method has been developed for (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids, demonstrating the versatility and adaptability of synthetic approaches for quinoline derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical properties and biological activities. For example, the crystal structure of ethyl 6-chloro-2-eth-oxy-quinoline-4-carboxylate revealed an intramolecular C-H⋯O hydrogen bond and a planar conformation, which could influence its reactivity and interaction with biological targets . The molecular structure, including the HOMO and LUMO analysis, provides insights into the charge transfer within the molecule, which is essential for understanding its reactivity and potential as a drug candidate .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. The reactivity of these compounds can be manipulated through different functional groups, leading to a wide range of chemical transformations. For instance, the interaction of an aminoquinoline ester with chloral hydrate and hydroxylamine hydrochloride led to the formation of a novel tricyclic quinoline derivative . Such reactions are indicative of the rich chemistry that quinoline compounds can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of halogens, such as chlorine, and functional groups like carboxylic acids, can affect their solubility, stability, and reactivity. The crystal structure analysis and Hirshfeld surface analysis provide detailed information on the intermolecular interactions, which are important for understanding the compound's behavior in different environments . Additionally, the synthesis of a key intermediate for a new tricyclic quinolone showcases the importance of the physical and chemical properties in the development of pharmaceutical agents .

Scientific Research Applications

Synthesis and Anticancer Properties

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid derivatives are synthesized using various methods, including microwave irradiation, for potential application in cancer treatment. For instance, Bhatt, Agrawal, and Patel (2015) demonstrated the synthesis of quinoline-4-carboxylic acid derivatives showing significant anticancer activity, particularly against carcinoma cell lines like MCF-7 and HEK-293. These compounds were identified through various characterization techniques, including FT-IR, NMR, Mass spectroscopy, and Elemental analysis, and showed promising results as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Novel Compound Synthesis for Medicinal Chemistry

Li, Wang, and Zou (2017) developed a general three-step one-pot synthesis method for novel quinoline-3-carboxylic acid derivatives, including 6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid. This strategy highlights the potential of these compounds as candidates for further development in medicinal chemistry, due to their simple one-pot operation and wide range of substituent tolerance (Li, Wang, & Zou, 2017).

Antibacterial Activity

Quinoline derivatives have shown notable antibacterial properties. Kumar et al. (2014) synthesized novel quinolones, including derivatives of 6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid, demonstrating significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. These findings were supported by molecular docking studies, indicating their potential as antibacterial agents (Kumar et al., 2014).

properties

IUPAC Name

6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-2-11-3-5-12(6-4-11)17-10-15(18(21)22)14-9-13(19)7-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDXIZSQZHZIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392780
Record name 6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid

CAS RN

897559-96-5
Record name 6-Chloro-2-(4-ethylphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897559-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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